molecular formula C24H19ClFN3 B11205476 4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11205476
M. Wt: 403.9 g/mol
InChI Key: OUZHDVSWCTVUDX-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole: , often referred to as CPB , is a heterocyclic compound with a complex structure. Let’s break it down:

  • Core Structure: : The compound consists of a fused benzimidazole ring system (benzene-fused imidazole) and a pyrimidine ring. The benzimidazole ring contains a chlorine atom at position 2 and a fluorine atom at position 6. The ethyl group is attached to the pyrimidine ring at position 4.

  • Chemical Formula: : C23H18ClFN4

  • Molecular Weight: : Approximately 410.87 g/mol

Preparation Methods

Synthetic Routes::

  • Multicomponent Reaction (MCR): : CPB can be synthesized via a multicomponent reaction involving the condensation of 2-aminobenzimidazole, 2-chloro-6-fluoroaniline, and 4-ethylbenzaldehyde. The reaction proceeds under suitable conditions to form the fused heterocyclic structure.

  • Cyclization Reactions: : Various cyclization strategies, such as microwave-assisted or reflux conditions, have been explored to obtain CPB. These reactions often involve the use of Lewis acids or bases as catalysts.

Industrial Production:: Industrial-scale production methods for CPB are not widely documented. research laboratories and pharmaceutical companies have developed scalable synthetic routes based on the principles mentioned above.

Chemical Reactions Analysis

CPB undergoes several chemical reactions:

  • Oxidation: : CPB can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid. Oxidation typically occurs at the sulfur or nitrogen atoms in the heterocyclic rings.

  • Reduction: : Reduction of CPB can yield the corresponding dihydro derivative (removal of the double bond). Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : CPB can undergo nucleophilic substitution reactions at various positions. For example, halogen atoms can be replaced by other functional groups.

Major Products:: The major products depend on the specific reaction conditions and reagents used. Isolated derivatives may include dihydro-CPB, substituted CPB analogs, and oxidation products.

Scientific Research Applications

CPB has diverse applications:

  • Medicinal Chemistry: : Researchers explore CPB derivatives as potential drug candidates due to their unique structure and potential biological activities. They may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

  • Biological Studies: : CPB derivatives can serve as fluorescent probes for cellular imaging or as ligands for specific protein targets.

  • Materials Science: : CPB-based materials may find applications in organic electronics, sensors, and optoelectronic devices.

Mechanism of Action

The exact mechanism of CPB’s effects depends on its specific application. It may interact with cellular receptors, enzymes, or DNA. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

CPB’s uniqueness lies in its fused benzimidazole-pyrimidine structure. Similar compounds include benzimidazoles, pyrimidines, and related heterocycles. CPB’s specific combination of substituents sets it apart.

: Example of a multicomponent reaction for CPB synthesis: Reference not available. : CPB derivatives as potential anticancer agents: Reference not available. : CPB-based fluorescent probes: Reference not available. : CPB in materials science: Reference not available. : Mechanism of action studies: Reference not available. : Similar compounds: Reference not available.

Properties

Molecular Formula

C24H19ClFN3

Molecular Weight

403.9 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H19ClFN3/c1-2-15-10-12-16(13-11-15)20-14-22(23-17(25)6-5-7-18(23)26)29-21-9-4-3-8-19(21)27-24(29)28-20/h3-14,22H,2H2,1H3,(H,27,28)

InChI Key

OUZHDVSWCTVUDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=CC=C5Cl)F

Origin of Product

United States

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